(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride
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Overview
Description
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride is a heterocyclic organic compound with the molecular formula C21H32ClNO5 and a molecular weight of 413.935 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring and a trimethoxybenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl halide reacts with the piperidine ring.
Formation of the Trimethoxybenzoate Moiety: The trimethoxybenzoate moiety is synthesized by esterification of 3,4,5-trimethoxybenzoic acid with an appropriate alcohol.
Final Coupling Reaction: The final step involves coupling the piperidine-cyclohexyl intermediate with the trimethoxybenzoate moiety under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(4-piperidin-1-ium-1-ylcyclohexyl) butanoate;chloride: Similar structure but with a butanoate moiety instead of trimethoxybenzoate.
Piperidine derivatives: Various piperidine-containing compounds with different substituents and functional groups.
Uniqueness
Properties
CAS No. |
1532-13-4 |
---|---|
Molecular Formula |
C21H32ClNO5 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C21H31NO5.ClH/c1-24-18-13-15(14-19(25-2)20(18)26-3)21(23)27-17-9-7-16(8-10-17)22-11-5-4-6-12-22;/h13-14,16-17H,4-12H2,1-3H3;1H |
InChI Key |
LQGUJXQJPIVGRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC(CC2)[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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